molecular formula C12H11NO2 B2960689 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid CAS No. 1368896-60-9

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid

Cat. No. B2960689
CAS RN: 1368896-60-9
M. Wt: 201.225
InChI Key: UWIGTFNHRGPKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid is a compound that contains an indole moiety . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders in the human body .


Synthesis Analysis

Indole derivatives, including 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid, have been synthesized using various methods . The importance of this ring system has led to the investigation of novel methods of synthesis . For instance, a series of novel indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, such as 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products . The synthesis of these derivatives has attracted the attention of the chemical community due to their importance .

Treatment of Cancer Cells

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . These compounds show various biologically vital properties, making them potential candidates for cancer treatment .

Antimicrobial Applications

Indole derivatives have shown potential in the treatment of microbes . Their unique properties make them effective against various types of microbial organisms .

Treatment of Various Disorders

Indole derivatives are also being studied for their potential in treating different types of disorders in the human body . Their diverse biological properties make them suitable for this purpose .

Antifungal Potential

1-(1H-indol-3-yl) derivatives have shown antifungal potential against Candida spp. and Aspergillus niger . They have been found to exhibit fungicidal activity, making them potential candidates for the treatment of fungal infections .

Tyrosinase Inhibitors

These compounds have also been identified as tyrosinase inhibitors . Tyrosinase is an enzyme that is involved in the production of melanin, and its inhibition can be useful in the treatment of certain skin conditions .

Potential in Combating Drug Resistance

The association between novel compounds like 1-(1H-indol-3-yl) derivatives and commercial antifungals could potentially combat drug resistance . This could help provide novel therapeutics for topical use to treat fungal infections .

Research and Development

Given the increased antimicrobial resistance, global effort is currently focused on the identification of novel compounds, both of natural and chemical origin . The study and development of 1-(1H-indol-3-yl) derivatives contribute to this global effort .

properties

IUPAC Name

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11(15)12(5-6-12)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGTFNHRGPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid

CAS RN

1368896-60-9
Record name 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.